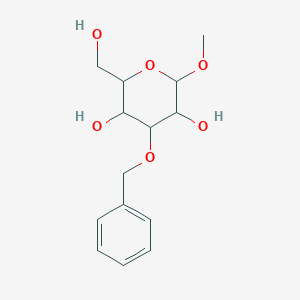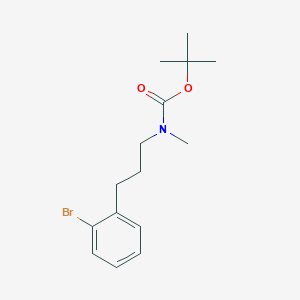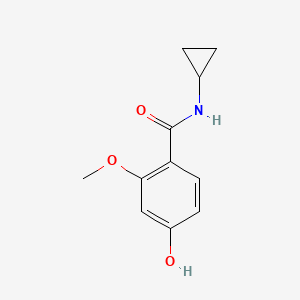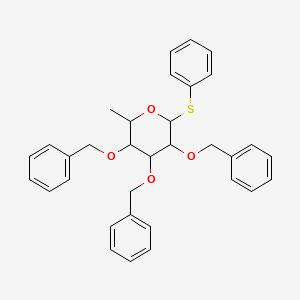
Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate is an organic compound that belongs to the class of nitroaromatic esters It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-bromo-5-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Major Products Formed
Reduction: 3-(3-bromo-5-aminophenyl)-3-oxopropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(3-bromo-5-nitrophenyl)-3-oxopropanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and bromine functionalities.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. In substitution reactions, the bromine atom is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
Comparación Con Compuestos Similares
Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(3-chloro-5-nitrophenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(3-bromo-5-aminophenyl)-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxobutanoate: Similar structure but with an additional carbon in the ester chain.
Propiedades
Fórmula molecular |
C11H10BrNO5 |
|---|---|
Peso molecular |
316.10 g/mol |
Nombre IUPAC |
ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrNO5/c1-2-18-11(15)6-10(14)7-3-8(12)5-9(4-7)13(16)17/h3-5H,2,6H2,1H3 |
Clave InChI |
TXRVPEYUUKQYHQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)











